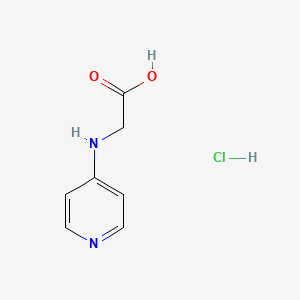

2-(Pyridin-4-ylamino)acetic acid hydrochloride

CAS No.: 6631-25-0

Cat. No.: VC2830567

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6631-25-0 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 2-(pyridin-4-ylamino)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-1-3-8-4-2-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H |

| Standard InChI Key | XRAAFIOLROVVAW-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1NCC(=O)O.Cl |

| Canonical SMILES | C1=CN=CC=C1NCC(=O)O.Cl |

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

Structural Information

2-(Pyridin-4-ylamino)acetic acid hydrochloride consists of a pyridine ring with an amino group at the 4-position, which is linked to an acetic acid group. The hydrochloride salt form enhances water solubility compared to its free base counterpart. The structural details of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ (base form) |

| SMILES | C1=CN=CC=C1NCC(=O)O |

| InChI | InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) |

| InChIKey | GEQSSRNYNMKRHP-UHFFFAOYSA-N |

The molecular structure features a planar pyridine ring with the amino-acetic acid substituent at the 4-position, creating a compound with both basic (pyridine nitrogen) and acidic (carboxylic acid) functional groups .

Spectroscopic Data

Mass spectrometry data provides valuable information for identification and characterization of this compound. The predicted collision cross-section data includes:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.06586 | 129.9 |

| [M+Na]⁺ | 175.04780 | 140.9 |

| [M+NH₄]⁺ | 170.09240 | 137.2 |

| [M+K]⁺ | 191.02174 | 136.0 |

| [M-H]⁻ | 151.05130 | 130.7 |

| [M+Na-2H]⁻ | 173.03325 | 136.4 |

| [M]⁺ | 152.05803 | 131.4 |

| [M]⁻ | 152.05913 | 131.4 |

SYNTHESIS METHODS

Reaction Conditions and Optimization

Synthesis of pyridine derivatives often requires controlled reaction conditions. Based on similar compounds, the reaction would likely proceed under the following conditions:

-

Reaction between pyridine-4-amine and chloroacetic acid in a suitable solvent (e.g., ethanol or water)

-

Addition of a base to neutralize the hydrochloric acid generated during the reaction

-

Controlled heating (typically 60-90°C) for several hours

-

Isolation of the product through crystallization

-

Formation of the hydrochloride salt by treatment with hydrochloric acid

For related pyridine compounds, yields can vary significantly depending on reaction conditions, with reported yields for similar reactions ranging from 70-90% under optimized conditions .

BIOLOGICAL ACTIVITY

Enzyme Inhibition Properties

2-(Pyridin-4-ylamino)acetic acid hydrochloride has been studied for its enzyme inhibition capabilities. The compound's structure, with both its pyridine ring and amino-acetic acid moiety, allows it to interact with enzyme active sites through various binding interactions including hydrogen bonding, π-stacking, and ionic interactions. These properties make it valuable for investigating enzyme mechanisms and developing potential enzyme inhibitors.

Protein Interaction Studies

The compound has applications in protein interaction research, where its structural features enable specific binding interactions with protein targets. These studies contribute to understanding protein function and may lead to the development of compounds that can modulate protein-protein interactions for therapeutic purposes.

STRUCTURE-ACTIVITY RELATIONSHIPS

Functional Group Contributions

The biological activity of 2-(Pyridin-4-ylamino)acetic acid hydrochloride can be attributed to specific structural features:

-

The pyridine ring provides aromatic character and a basic nitrogen atom that can participate in hydrogen bonding and protonation

-

The amino group at the 4-position serves as both a hydrogen bond donor and acceptor

-

The acetic acid moiety contributes acidic properties and additional hydrogen bonding capabilities

-

The hydrochloride salt formation enhances water solubility and bioavailability

These structural elements collectively contribute to the compound's biological activities and chemical reactivity patterns.

Comparison with Structurally Similar Compounds

Structural analogs of 2-(Pyridin-4-ylamino)acetic acid hydrochloride include compounds with different substitution patterns on the pyridine ring or modifications to the acetic acid portion. For example, 2-(2-Hydroxypyridin-4-yl)acetic acid hydrochloride differs by having a hydroxyl group at the 2-position of the pyridine ring instead of an amino group at the 4-position .

Compounds in the pyridinone family, such as (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, share the pyridine core structure but contain additional functional groups that modify their biological activities. These compounds have been investigated for their potential as aldose reductase inhibitors and antioxidants .

RESEARCH APPLICATIONS

Applications in Chemical Research

In chemical research, 2-(Pyridin-4-ylamino)acetic acid hydrochloride serves as:

-

A building block for the synthesis of more complex molecules

-

A model compound for studying reaction mechanisms

-

A reference standard for analytical methods development

Its well-defined structure and reactivity make it valuable for fundamental studies in organic and medicinal chemistry.

Applications in Biological Research

The compound's applications in biological research include:

-

Investigating enzyme inhibition mechanisms

-

Studying protein-small molecule interactions

-

Exploring structure-activity relationships in drug discovery

-

Examining cellular signaling pathways affected by pyridine derivatives

These applications contribute to understanding biological processes and developing new approaches to modulate them for research or therapeutic purposes.

ANALYTICAL METHODS

Identification and Characterization Techniques

Several analytical techniques are employed for the identification and characterization of 2-(Pyridin-4-ylamino)acetic acid hydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared spectroscopy for functional group identification

-

X-ray crystallography for definitive structural determination

-

High-performance liquid chromatography (HPLC) for purity assessment

FUTURE RESEARCH DIRECTIONS

Development of Novel Derivatives

Future research may focus on developing novel derivatives of 2-(Pyridin-4-ylamino)acetic acid hydrochloride with enhanced properties for specific applications. Potential modifications include:

-

Introduction of additional functional groups on the pyridine ring

-

Modification of the acetic acid moiety with different chain lengths or functional groups

-

Incorporation into larger molecular frameworks as a pharmacophore

These structural modifications could lead to compounds with improved biological activities or physicochemical properties.

Expanded Biological Evaluation

Further biological evaluation of 2-(Pyridin-4-ylamino)acetic acid hydrochloride should explore:

-

Specific molecular targets and binding mechanisms

-

Potential therapeutic applications in various disease models

-

Structure-activity relationships in different biological systems

-

Pharmacokinetic and safety profiles

Such studies would enhance our understanding of the compound's biological effects and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume